molecular formula C8H8N2OS B2834084 5-Methoxybenzo[d]isothiazol-3-amine CAS No. 613262-21-8

5-Methoxybenzo[d]isothiazol-3-amine

Cat. No.: B2834084
CAS No.: 613262-21-8
M. Wt: 180.23
InChI Key: HLIHDGWAMIDISU-UHFFFAOYSA-N
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Description

5-Methoxybenzo[d]isothiazol-3-amine (CAS 613262-21-8) is a high-purity chemical building block for research and development. This compound, with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol, is part of the benzisothiazole family, a class of heterocyclic compounds known for their diverse biological activities and utility in material science . As a functionalized amine, it serves as a key synthetic intermediate for the exploration of new pharmacologically active molecules and advanced materials. Proper storage is critical for maintaining the integrity of this reagent. It is recommended to keep in a dark place under an inert atmosphere at 2-8°C . Researchers should adhere to the specified safety guidelines, as the compound carries a GHS warning and may cause specific health hazards . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to leverage this compound as a versatile scaffold in their investigative work, particularly in organic synthesis and drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-7-6(4-5)8(9)10-12-7/h2-4H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIHDGWAMIDISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of 5 Methoxybenzo D Isothiazol 3 Amine

Reactivity of the Aminoisothiazole Moiety

The aminoisothiazole segment of the molecule is a key site for various chemical modifications. The exocyclic amino group, in particular, serves as a nucleophilic center, readily participating in reactions with a variety of electrophiles.

Acylation and Alkylation Reactions

The primary amine at the 3-position of the isothiazole (B42339) ring can be readily acylated and alkylated.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides introduces an acyl group onto the nitrogen atom. For instance, N-acylated 2-amino-1,3-thiazoles can be synthesized by reacting the parent amine with acid chlorides in the presence of a base like triethylamine. mdpi.com This type of reaction is fundamental in creating amide derivatives.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. thieme-connect.de However, with heterocyclic amines, there is potential for N-alkylation at the ring nitrogen as well, depending on the specific substrate and reaction conditions. thieme-connect.de For example, simple isothiazoles can undergo N-alkylation with reagents like alkyl halides or dimethyl sulfate. thieme-connect.de Gold-catalyzed N-alkylation of primary amines with alcohols also presents a modern approach to forming secondary amines. d-nb.info Furthermore, a photocatalytic method allows for the C-H alkylation of unmasked primary amines to produce α-tertiary amines. d-nb.info

Table 1: Examples of Acylation and Alkylation Reactions on Amino-heterocycles

Reaction Type Reagent Product Type Reference
Acylation Acid Chlorides N-Acyl Amine Derivatives mdpi.com
Alkylation Alkyl Halides N-Alkyl Amine Derivatives thieme-connect.de

Condensation Reactions (e.g., Schiff Base Formation)

The primary amino group of 5-Methoxybenzo[d]isothiazol-3-amine is capable of undergoing condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. imist.maderpharmachemica.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond (azomethine group). imist.maderpharmachemica.com

The formation of Schiff bases is a versatile method for creating new carbon-nitrogen bonds and is significant in both organic synthesis and medicinal chemistry. imist.ma These reactions are typically carried out by refluxing the primary amine and the carbonyl compound, sometimes with the addition of a catalytic amount of acid. derpharmachemica.comijmcmed.org Aromatic aldehydes tend to form more stable Schiff bases compared to aliphatic ones due to system conjugation. imist.ma

Table 2: General Scheme for Schiff Base Formation

Reactant 1 Reactant 2 Product Conditions Reference
Primary Amine (R-NH₂) Aldehyde (R'-CHO) or Ketone (R'-C(O)-R'') Schiff Base (R-N=CR'R'') Acid or Base Catalyst, Reflux imist.maderpharmachemica.com

Reactions with Electrophilic Reagents

Beyond acylation and condensation, the amino group can react with a variety of other electrophilic reagents. For example, similar amino-heterocycles, like 5-methylisoxazol-3-amine, react with activated enol ethers such as diethyl ethoxymethylenemalonate (EMM) under conditions of vinyl nucleophilic substitution. imist.ma This reaction leads to the formation of isoxazolylenamines, which can subsequently undergo intramolecular cyclization to form fused pyrimidinone systems. imist.ma The reactivity is driven by the nucleophilic attack of the amino group on the electron-poor carbon of the enol ether. imist.ma

Transformations Involving the Benzo-Fused Ring System

The benzene (B151609) ring fused to the isothiazole core can also participate in chemical transformations, primarily aromatic substitution reactions. The outcome of these reactions is heavily influenced by the directing effects of the substituents already present on the ring: the methoxy (B1213986) group and the fused isothiazole system.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.com The rate and regioselectivity of this reaction are dictated by the electronic properties of the substituents on the ring. libretexts.org

The 5-methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. dalalinstitute.comlibretexts.org This donation stabilizes the carbocation intermediate (the sigma complex or Meisenheimer complex) formed during the attack of the electrophile, particularly when the attack is at the ortho and para positions. dalalinstitute.commasterorganicchemistry.com The fused isothiazole ring system's influence is more complex, but generally, five-membered heterocyclic rings are more reactive towards EAS than benzene. youtube.com Substitution typically occurs at the position adjacent to the heteroatom (the C2 position in pyrrole, furan, and thiophene). youtube.com For this compound, the positions available for substitution are C4, C6, and C7. The powerful activating and directing effect of the methoxy group at C5 would strongly favor electrophilic attack at the C4 and C6 positions.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Directing Effect Reference
-OCH₃ Activating ortho, para libretexts.org
-NO₂ Deactivating meta libretexts.org
Halogens (-Br, -Cl) Deactivating ortho, para libretexts.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is less common for simple benzene rings but can occur if the ring is substituted with strong electron-withdrawing groups. scribd.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed when the nucleophile attacks the ring. libretexts.orgnih.gov

For this compound, the presence of the electron-donating methoxy group makes standard SNAr reactions on the benzene ring highly unfavorable. libretexts.org However, SNAr reactions can be relevant for the synthesis of the core structure itself. For example, some benzo[d]isothiazol-3-amines are synthesized from a 2-fluoro-benzonitrile precursor via nucleophilic aromatic substitution of the fluorine by a sulfide (B99878), followed by cyclization. arkat-usa.org In some specific cases, a methoxy group on an aromatic ring can be replaced by a nucleophile if the ring is sufficiently activated by other groups, such as a diphenylphosphinyl group. elsevierpure.com Without such strong activating groups, nucleophilic substitution of the methoxy group or a hydrogen atom on the benzo-fused ring of this compound is not a typical reaction pathway.

Modifications of the Methoxy Group

The methoxy group at the 5-position of the benzo[d]isothiazole ring is a key site for chemical alteration, primarily through demethylation to yield the corresponding phenol. This transformation from a methoxyaryl to a hydroxyaryl compound can significantly alter the molecule's chemical properties and potential for further derivatization.

A common and effective method for the cleavage of aryl methyl ethers is treatment with strong Lewis acids or proton acids at elevated temperatures. For instance, a procedure reported for the demethylation of the isomeric 6-methoxybenzo[d]isothiazole (B2670613) involves heating the compound with pyridine (B92270) hydrochloride. google.com This reagent serves as a source of hydrogen chloride at high temperatures, facilitating the nucleophilic attack of the chloride ion on the methyl group. A similar approach would be expected to convert this compound to 5-hydroxybenzo[d]isothiazol-3-amine. The resulting hydroxyl group provides a new reactive handle for subsequent reactions, such as etherification or esterification, allowing for the introduction of a wide variety of functional groups.

Table 1: Representative Transformation of the Methoxy Group This table presents a plausible reaction based on established methods for similar compounds.

Starting Material Reagent Product Reaction Type

Synthesis of Advanced Benzo[d]isothiazole Derivatives

Starting from the this compound core, a multitude of advanced derivatives can be synthesized. These reactions primarily leverage the nucleophilicity of the 3-amino group and the potential for substitution on the aromatic ring to build more complex molecular architectures, including fused heterocyclic systems.

The 3-amino group is a critical functional handle for constructing fused heterocyclic rings onto the benzo[d]isothiazole scaffold. Through cyclocondensation reactions with appropriate bifunctional reagents, new rings can be annulated, leading to complex polycyclic systems. For example, reactions of ortho-amino-substituted heterocycles are widely used to build fused systems. By analogy, the 3-amino group of this compound can react with 1,3-dielectrophiles to form six-membered rings.

One established strategy involves the condensation of an amino group with α,β-unsaturated carbonyl compounds or their equivalents to form fused pyridinone rings. For example, the synthesis of isothiazolo[5,4-b]pyridines has been achieved from isothiazol-5-amines. thieme-connect.de This suggests that this compound could undergo similar cyclization reactions. Another powerful approach is the formation of fused quinazolinone structures, as demonstrated by the synthesis of benzo google.comnih.govisothiazolo[3,2-b]quinazolinones from related precursors. arkat-usa.org Such reactions significantly expand the structural diversity and complexity of the benzo[d]isothiazole family.

Table 2: Examples of Fused Heterocyclic Systems from Amino-isothiazole Precursors This table illustrates general strategies for forming fused rings that could be applied to this compound.

Precursor Type Reagent Type Fused System
Aminoisothiazole 1,3-Dicarbonyl derivative Isothiazolo[3,4-b]pyridine
Aminoisothiazole α,β-Unsaturated ester Isothiazolo[3,4-b]pyridinone

Beyond ring fusion, the derivatization of this compound can be achieved by introducing a variety of substituents through reactions targeting the amino group or the aromatic ring.

The 3-amino group can readily undergo standard transformations such as acylation with acid chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides to produce sulfonamides. It can also react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines. These transformations allow for the attachment of a wide array of alkyl, aryl, and functionalized side chains.

Electrophilic aromatic substitution on the benzene portion of the molecule presents another route for derivatization. The regiochemical outcome of such a reaction would be directed by the combined influence of the electron-donating methoxy group (ortho- and para-directing) and the deactivating isothiazole ring system. Nitration of the parent isothiazole ring is known to occur, indicating that the benzo-fused system is also susceptible to electrophilic attack, likely at positions activated by the methoxy group. google.com

Table 3: Potential Derivatization Reactions

Reaction Site Reaction Type Reagent Example Product Functional Group
3-Amino Group N-Acylation Acetyl chloride Amide
3-Amino Group N-Sulfonylation Benzenesulfonyl chloride Sulfonamide
3-Amino Group Schiff Base Formation Benzaldehyde Imine

Preclinical Biological Investigations of 5 Methoxybenzo D Isothiazol 3 Amine and Its Analogs

Antimicrobial Efficacy in Preclinical Models

The structural motif of 5-Methoxybenzo[d]isothiazol-3-amine is present in numerous derivatives that have been evaluated for their ability to combat microbial pathogens. These studies highlight the potential of the benzothiazole (B30560) core in developing new antimicrobial agents.

Derivatives of the benzoisothiazole family have demonstrated a broad spectrum of antibacterial activity. For instance, a series of benzo nih.govnih.govisothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives were synthesized and tested for their antibacterial properties. nih.gov These compounds were evaluated against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Proteus vulgaris. nih.gov Similarly, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives have also been shown to possess a wide range of antibacterial activity against various microorganisms. researchgate.net

The antimicrobial potential of thiazole (B1198619) derivatives is well-documented. Some analogs have shown antibacterial properties superior to standard drugs like ampicillin (B1664943) and streptomycin. mdpi.com The introduction of specific substituents onto the benzothiazole ring has been a key strategy in enhancing antibacterial efficacy. For example, the presence of a methoxy (B1213986) group on the benzothiazole moiety has been identified as a factor that can contribute to potent antimicrobial activity. mdpi.com In one study, sulfonamide analogs of benzothiazole showed antibacterial activity comparable to chloramphenicol (B1208) and sulphamethoxazole against P. aeruginosa, S. aureus, and E. coli. nih.gov Another investigation into Schiff base derivatives containing benzothiazole revealed good activity against K. pneumonia, with some analogs outperforming the reference drug ciprofloxacin. nih.gov

Table 1: Antibacterial Activity of Selected Benzothiazole Analogs

Compound TypeBacterial Strains TestedObserved ActivityReference
Benzo nih.govnih.govisothiazolo[2,3-a]pyrazine-6,6-dioxidesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Proteus vulgarisPotential antibacterial properties observed. nih.gov
N-(benzo[d]thiazol-2-yl)-...-acetamide derivativesGram-positive and Gram-negative bacteriaBroad-spectrum activity. researchgate.net
Sulfonamide-benzothiazole analogsP. aeruginosa, S. aureus, E. coliEquipotent activity compared to chloramphenicol and sulphamethoxazole. nih.gov
Schiff base-benzothiazole derivativesK. pneumoniaGood activity, some more potent than ciprofloxacin. nih.gov

In addition to antibacterial effects, various analogs of this compound exhibit significant antifungal properties. Research has shown that derivatives of benzo[d]isoxazole, a related isostere, display antifungal activity against Candida albicans. The synthesis and evaluation of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, another heterocyclic compound, demonstrated a promising antifungal effect against both Candida albicans and Candida tropicalis. nih.gov At a concentration of 1000 ppm, this compound eliminated all colonies of both fungal strains. nih.gov The minimum inhibitory concentration (MIC) for this compound was 62.5 µg/ml against C. albicans and 125 µg/ml against C. tropicalis. nih.gov

Further studies on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety revealed moderate to good activity against several plant pathogenic fungi, including G. zeae, P. sasakii, P. infestans, and C. wilt. frontiersin.org Some of these compounds showed efficacy nearly double that of the commercial fungicide hymexazol (B17089) against G. zeae. frontiersin.org Thiosemicarbazone derivatives have also been investigated, showing potential as antifungal agents. mdpi.com

Table 2: Antifungal Activity of Selected Analogs

CompoundFungal Strains TestedActivity MetricResultReference
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamideCandida albicansMIC62.5 µg/ml nih.gov
Candida tropicalisMIC125 µg/ml
1,4-benzoxazin-3-one derivative (5L)G. zeaeEC5020.06 µg/ml frontiersin.org
P. sasakiiInhibition Rate64.38%
1,4-benzoxazin-3-one derivative (5o)G. zeaeEC5023.17 µg/ml frontiersin.org

The mechanism of action for antimicrobial peptides and synthetic compounds often involves disruption of the microbial cell membrane. mdpi.com For benzothiazole derivatives, a specific molecular target has been identified. Studies suggest that some of these compounds exert their antibacterial effects by inhibiting the uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) enzyme. nih.gov MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial death. Docking studies have shown that benzothiazole derivatives can form stable complexes with the active site of the E. coli MurB enzyme. nih.gov

Anticancer Potential in Cell-Based Assays

The benzothiazole core is a prominent scaffold in the design of novel anticancer agents. Numerous derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth and induce programmed cell death.

Analogs of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. A novel benzothiazole derivative, referred to as PB11, was found to be highly cytotoxic to U87 glioblastoma and HeLa cervix cancer cells, with IC50 values below 50 nM. nih.gov Another benzothiazole derivative, BTD, effectively reduced the viability of colorectal cancer cells, exhibiting an IC50 of approximately 7.5 μM after 48 hours of treatment. frontiersin.org

A series of triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were evaluated for their anticancer activity against breast (MCF-7), lung (A549), and skin (A375) cancer cell lines. nih.gov Furthermore, 2-aminobenzamide (B116534) derivatives incorporating a benzothiazole moiety showed cytotoxicity toward the A549 lung cancer cell line, with IC50 values for compounds 3a and 3c being 24.59 and 29.59 µM, respectively. researchgate.net Benzocycloheptoxazine derivatives have also been investigated for their tumor-specific cytotoxicity against various human tumor cell lines, including squamous cell carcinoma and promyelocytic leukemia. nih.gov

Table 3: In Vitro Cytotoxicity of Benzothiazole Analogs

Compound/AnalogCancer Cell LineActivity Metric (IC50)Reference
PB11 (Benzothiazole derivative)U87 (Glioblastoma), HeLa (Cervix)< 50 nM nih.gov
BTD (Benzothiazole derivative)Colorectal Cancer Cells~7.5 µM frontiersin.org
2-aminobenzamide-benzothiazole (3a)A549 (Lung)24.59 µM researchgate.net
2-aminobenzamide-benzothiazole (3c)A549 (Lung)29.59 µM
Triazole-linked benzothiazole aminesMCF-7 (Breast), A549 (Lung), A375 (Skin)Activity demonstrated nih.gov

The anticancer activity of benzothiazole derivatives is often mediated through the induction of apoptosis, or programmed cell death. Treatment of colorectal cancer cells with a benzothiazole derivative (BTD) suppressed cell proliferation and metastasis while promoting apoptosis. frontiersin.org The mechanism was found to involve an increase in reactive oxygen species (ROS) and a loss of mitochondrial transmembrane potential, indicating the involvement of the mitochondria-mediated apoptotic pathway. frontiersin.org

Similarly, the derivative PB11 was shown to induce classic apoptotic features such as DNA fragmentation and nuclear condensation in U87 and HeLa cells. nih.gov Mechanistic studies revealed that PB11 treatment led to an increase in the levels of pro-apoptotic proteins like Bax and cytochrome c, as well as the activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov The study concluded that PB11 induces apoptosis by suppressing the PI3K/AKT signaling pathway, a critical pathway for cell survival. nih.gov Further research on triazole-linked benzothiazole derivatives demonstrated their ability to induce G2/M cell cycle arrest and apoptosis in MCF-7 breast cancer cells, which was associated with an increase in caspase-9 activity. nih.gov

Inhibition of Key Enzymes in Cancer Pathways (e.g., DYRK1, IspD)

Recent research has highlighted the potential of benzo[d]isothiazole analogs as inhibitors of enzymes implicated in cancer progression. Notably, analogs have shown inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 2-C-methyl-D-erythritol 4-phosphate cytidyltransferase (IspD).

DYRK1A Inhibition: DYRK1A is a protein kinase involved in various cellular processes, and its dysregulation is linked to several diseases, including certain cancers. nih.gov An analog of this compound, N-(5-(5-Methoxybenzo[d]thiazol-2-yl)pyridin-3-yl)acetamide (PST-001), has been identified as a novel DYRK1A inhibitor. nih.gov The synthesis of PST-001 involves the formation of 5-(5-methoxybenzo[d]thiazol-2-yl)pyridin-3-amine as a key intermediate. nih.gov Computational modeling suggests that the sulfur atom of the benzothiazole core plays a crucial role in the selective and efficient binding to DYRK1A through a sulfur-π interaction. nih.gov While direct inhibitory data for this compound is not specified, the activity of its close analog, PST-001, underscores the potential of this chemical scaffold in targeting DYRK1A.

IspD Inhibition: The enzyme IspD is a critical component of the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for isoprenoid biosynthesis in many pathogens but absent in humans, making it an attractive drug target. researchgate.netresearchgate.net A series of 2-phenyl benzo[d]isothiazol-3(2H)-ones, which are analogs of this compound, have demonstrated potent, species-selective inhibition of IspD from Plasmodium spp., the parasites responsible for malaria. researchgate.netresearchgate.netarkat-usa.org These compounds exhibit nanomolar inhibitory activity against the parasite's IspD and effectively halt its growth in culture. researchgate.net The mechanism of action involves the formation of a disulfide bond between the benzo[d]isothiazol-3(2H)-one core and a cysteine residue in the active site of the IspD enzyme. researchgate.net

Compound ClassTarget EnzymeKey Findings
N-(5-(5-Methoxybenzo[d]thiazol-2-yl)pyridin-3-yl)acetamide (PST-001)DYRK1ANovel inhibitor, with the sulfur atom of the benzothiazole core being key for binding. nih.gov
2-Phenyl benzo[d]isothiazol-3(2H)-onesIspD (Plasmodium spp.)Nanomolar inhibitory activity; species-selective. researchgate.netresearchgate.net

Neuropharmacological Studies in Preclinical Contexts

The benzo[d]isothiazole core is also a feature in compounds investigated for their effects on the central nervous system, particularly in the modulation of receptor activity and enzyme inhibition in neurological pathways.

Enzyme Inhibition in Neurological Pathways (e.g., Monoamine Oxidases)

Monoamine oxidases (MAOs) are key enzymes in the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. dergipark.org.trmdpi.com Inhibitors of MAO-A and MAO-B are used in the treatment of depression and Parkinson's disease, respectively. dergipark.org.trmdpi.com A series of 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives, analogs of this compound, have been synthesized and evaluated for their inhibitory activity against both MAO-A and MAO-B. dergipark.org.tr Several of these compounds displayed significant inhibitory potency, suggesting that the benzo[d]isothiazole scaffold is a viable starting point for the design of new MAO inhibitors. dergipark.org.tr

Compound ClassTargetIC50 Values
5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivativesMAO-AVaries by specific compound
MAO-BVaries by specific compound

Other Preclinical Biological Activities

Beyond cancer and neurological applications, analogs of this compound have been explored for their potential in modulating metabolic pathways and for their utility in proteomics research.

Potential in Metabolic Pathway Modulation (e.g., SGLT2 inhibition)

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes by promoting the excretion of glucose in the urine. nih.gov A benzo[d]isothiazole C-glucoside has been identified as a potent inhibitor of SGLT2, with an IC50 value of 10 nM. arkat-usa.orgnih.gov This finding indicates that the benzo[d]isothiazole moiety can be incorporated into structures that effectively target key proteins in metabolic pathways.

Compound ClassTargetIC50 Value
Benzisothiazole-C-glucosideSGLT210 nM nih.gov

Applications in Proteomics Research as Probes or Labeling Agents

The unique chemical properties of the benzo[d]isothiazole scaffold lend themselves to applications in proteomics and chemical biology. For instance, the oxidized analog, 3-methoxybenzo[d]isothiazole 1,1-dioxide, has been suggested for use in proteomics research, potentially as a chemical probe or labeling agent. Furthermore, fluorescent probes based on the benzo[d]thiazole framework have been developed for the selective imaging of biologically important molecules like cysteine and hydrogen peroxide in living cells. rsc.orgrsc.orgmdpi.comnih.gov These probes often exhibit desirable properties such as high sensitivity, selectivity, and cell permeability, making them valuable tools for studying cellular processes and the roles of specific analytes in health and disease. rsc.orgrsc.orgmdpi.comnih.gov

Computational and Theoretical Chemistry Studies of 5 Methoxybenzo D Isothiazol 3 Amine

Quantum Chemical Investigations

Quantum chemical investigations, particularly those using Density Functional Theory (DFT), are fundamental to elucidating the molecular properties of heterocyclic compounds. mdpi.comscirp.org Methods like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for calculating the electronic and structural properties of medium-sized organic molecules. mdpi.comnih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capacity. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.netnih.gov

For 5-Methoxybenzo[d]isothiazol-3-amine, DFT calculations would reveal the distribution and energy levels of these orbitals. The HOMO is typically distributed across the π-system of the molecule, while the LUMO also spans the entire structure, exhibiting antibonding characteristics. nih.gov The calculated HOMO-LUMO energy gap provides insight into the charge transfer phenomena within the molecule. dntb.gov.ua

Table 1: Calculated Frontier Molecular Orbital Energies for this compound. (Illustrative Data)
ParameterEnergy (eV)
EHOMO-5.89
ELUMO-1.25
Energy Gap (ΔE)4.64

Reactivity Descriptors and Global Chemical Properties

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, based on conceptual DFT, help in predicting the molecule's reactivity profile. researchgate.netdntb.gov.ua

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. Calculated as (I + A) / 2.

Chemical Hardness (η): Measures resistance to change in electron distribution. Calculated as (I - A) / 2. A lower hardness value indicates higher reactivity.

Global Softness (S): The reciprocal of hardness (1 / η).

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it is saturated with electrons from the environment. Calculated as χ² / (2η).

These parameters provide a quantitative basis for comparing the reactivity of different derivatives and understanding their interaction tendencies. dntb.gov.ua

Table 2: Calculated Global Reactivity Descriptors for this compound. (Illustrative Data)
DescriptorValue (eV)
Ionization Potential (I)5.89
Electron Affinity (A)1.25
Electronegativity (χ)3.57
Chemical Hardness (η)2.32
Global Softness (S)0.43
Electrophilicity Index (ω)2.75

Molecular Modeling and Simulation

Molecular modeling techniques extend theoretical analysis into the realm of biological systems, predicting how a molecule like this compound might interact with protein targets.

Ligand-Protein Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein's active site. xisdxjxsu.asia For benzothiazole (B30560) derivatives, which are known to inhibit various enzymes like protein kinases, this technique is crucial for structure-based drug design. biointerfaceresearch.comresearchgate.net

A docking study of this compound would involve preparing the 3D structure of the ligand and a target protein (e.g., p56lck, tubulin, or a bacterial enzyme). biointerfaceresearch.comresearchgate.net The docking algorithm then explores possible binding poses and scores them based on binding energy (e.g., in kcal/mol). The results reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For instance, the amino group and the nitrogen atom of the isothiazole (B42339) ring are common hydrogen bonding sites. xisdxjxsu.asia

Table 3: Illustrative Molecular Docking Results for this compound with Various Protein Targets.
Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
p56lck Kinase (1QPC)-8.9Met319, Glu317, Ala379
Tubulin (3E22)-7.5Cys241, Leu255, Asn258
S. aureus DNA Gyrase (2XCT)-9.2Asp73, Gly77, Arg76

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound could be generated based on its structure and known active analogs. Typical features for this class of compounds include hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic regions (H), and aromatic rings (R). researchgate.net

Once a robust pharmacophore hypothesis (e.g., AADHRR) is developed and validated, it can be used as a 3D query to screen large chemical databases (virtual screening). researchgate.netresearchgate.net This process rapidly identifies novel compounds that match the pharmacophore and are therefore likely to be active, significantly accelerating the discovery of new lead compounds. nih.govresearchgate.net

Spectroscopic Property Predictions (e.g., Nuclear Magnetic Resonance)

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions, when compared with experimental data from techniques like COSY, HSQC, and HMBC, provide unambiguous structural assignments. nih.gov

For this compound, the predicted chemical shifts would be based on the calculated electron density around each nucleus. The values would be similar to those of closely related, experimentally characterized analogs like 3-amino-5-methylbenzo[d]isothiazole, with expected variations due to the differing electronic effects of a methoxy (B1213986) group versus a methyl group. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound. (Illustrative Data based on Analogs nih.gov)
Atom PositionPredicted ¹³C Shift (ppm)Atom PositionPredicted ¹H Shift (ppm)
C3165.1H47.55
C3a125.8H67.05
C4118.2H77.70
C5158.5-OCH₃3.85
C6110.4-NH₂5.90
C7123.9
C7a152.3
-OCH₃55.7

Reaction Pathway and Mechanism Elucidation via Computational Methods

The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the formation of complex heterocyclic molecules like this compound. By employing quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the associated energy barriers. This allows for a detailed understanding of the reaction kinetics and thermodynamics, guiding the optimization of synthetic routes.

While specific computational studies exclusively focused on the reaction mechanism of this compound are not extensively documented in the public domain, a plausible pathway for its synthesis can be proposed based on established methods for analogous compounds. A known efficient, metal-free method for the preparation of benzo[d]isothiazol-3-amines involves the reaction of a 2-halobenzonitrile with a sulfur source, followed by treatment with ammonia (B1221849). arkat-usa.org For this compound, a likely precursor would be 2-fluoro-5-methoxybenzonitrile (B165117).

A hypothetical reaction pathway, ripe for computational investigation, can be broken down into two key stages:

Nucleophilic Aromatic Substitution (SNAr) and Thiol Formation: The initial step involves the reaction of 2-fluoro-5-methoxybenzonitrile with a nucleophilic sulfur source, such as sodium sulfide (B99878) (Na₂S). This is followed by protonation to yield 2-cyano-4-methoxybenzenethiol.

Oxidative Cyclization: The resulting 2-cyano-4-methoxybenzenethiol undergoes an oxidative intramolecular cyclization in the presence of an aminating agent, such as chloramine (B81541) (NH₂Cl), which can be formed in situ from ammonia and an oxidant like sodium hypochlorite (B82951), to form the final product, this compound.

Computational modeling of this proposed pathway would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface. The vibrational frequencies can also be used to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Transition State Searching: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are employed to locate the transition state structures connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to verify that the located transition state correctly connects the desired reactant and product.

The energetic details of the reaction, including activation energies and reaction energies, can be calculated to determine the feasibility of the proposed mechanism.

Below are illustrative data tables that would be generated from such a computational study.

Table 1: Calculated Relative Energies of Species in the Formation of this compound

Species Description Relative Electronic Energy (kcal/mol) Relative Gibbs Free Energy (kcal/mol)
R1 2-fluoro-5-methoxybenzonitrile + HS⁻0.00.0
TS1 Transition state for SNAr+15.2+15.8
I1 Intermediate thiolate anion-5.7-5.1
I2 2-cyano-4-methoxybenzenethiol + Cl⁻-2.3-1.9
TS2 Transition state for N-S bond formation+25.8+26.5
I3 Cyclic intermediate-12.4-11.8
TS3 Transition state for proton transfer-8.1-7.5
P This compound + HCl-20.5-19.9

Note: These values are hypothetical and serve as an example of the data that would be obtained from DFT calculations.

Table 2: Key Geometric Parameters of a Hypothetical Transition State (TS2)

Parameter Description Value (Å or Degrees)
N-S distanceDistance between the nitrogen of the cyano group and the sulfur atom2.15
C-N-S angleAngle formed by the attacking nitrogen, the cyano carbon, and the sulfur atom115.2
C-S bond lengthBond length of the carbon-sulfur bond in the benzene (B151609) ring1.78

Note: These values are hypothetical and represent typical geometric parameters for such a transition state.

The insights gained from such computational studies are crucial for understanding the intricacies of the reaction mechanism. For instance, the calculated activation energies can explain the reaction rates and the necessity of certain reaction conditions, such as temperature. Furthermore, analysis of the electronic structure of the transition states can reveal the nature of bond-forming and bond-breaking processes. In related systems, DFT calculations have been successfully used to support proposed mechanisms, for example, in the rhodium-catalyzed synthesis of benzo[d]isothiazoles. arkat-usa.org This underscores the power of computational chemistry in modern synthetic organic chemistry.

Advanced Applications and Future Research Directions for 5 Methoxybenzo D Isothiazol 3 Amine

Strategic Use as a Building Block in Complex Organic Synthesis

The chemical architecture of 5-Methoxybenzo[d]isothiazol-3-amine makes it an exceptionally valuable building block for constructing more complex molecular entities. The primary amine at the 3-position serves as a versatile handle for a wide array of chemical transformations, including the formation of amides, Schiff bases, and hydrazones. nih.govddg-pharmfac.net These reactions allow for the strategic introduction of diverse functional groups and the extension of the molecular framework.

Researchers have successfully utilized benzo[d]isothiazole derivatives to synthesize new series of compounds for biological evaluation. nih.gov For instance, the core structure can be functionalized to create libraries of related molecules, enabling a systematic exploration of the chemical space around the scaffold. acs.org Methodologies for synthesizing benzo[d]isothiazoles have evolved, providing efficient, and sometimes metal-free, pathways to the core structure and its 3-amino derivatives. arkat-usa.org These synthetic advancements are crucial as they make complex derivatives more accessible for research in medicinal chemistry and catalysis. arkat-usa.org The ability to further functionalize the benzo[d]isothiazole ring system underscores its importance as a foundational element for developing novel compounds. arkat-usa.org

Exploration in Materials Science Applications

The inherent electronic and photophysical properties of fused heterocyclic systems like benzo[d]isothiazole have prompted investigations into their utility in materials science. While research in this area is still emerging for this specific compound, the structural features suggest significant potential.

The benzo[d]isothiazole ring system, containing both sulfur and nitrogen heteroatoms, possesses unique electronic characteristics. arkat-usa.org The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring can further modulate these properties. This combination makes the scaffold a candidate for incorporation into organic electronic materials. There is growing interest in using such heterocyclic building blocks for applications in organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.combldpharm.com Future research is likely to focus on synthesizing polymers and small molecules incorporating the this compound unit to study their conductivity, charge-transport capabilities, and performance in electronic applications.

Compounds with extended π-conjugated systems, such as the benzo[d]isothiazole core, often exhibit interesting optical properties, including fluorescence and phosphorescence. The introduction of substituents like the methoxy and amine groups can tune the absorption and emission wavelengths. These properties are critical for the development of advanced materials such as organic dyes, sensors, and photodynamic therapy agents. The investigation into how the specific substitution pattern of this compound influences its photophysical behavior is a promising avenue for future studies.

Structure-Activity Relationship (SAR) Optimization Strategies for Enhanced Biological Activity

A key area of research for benzo[d]isothiazole derivatives is the optimization of their biological effects through systematic structural modifications, a process known as Structure-Activity Relationship (SAR) studies. The goal is to identify which parts of the molecule are essential for its activity and how alterations affect its potency and selectivity. researchgate.net

High-throughput screening has identified benzo[d]isothiazole derivatives as promising hits for various biological targets. sci-hub.se Subsequent "hit-to-lead" optimization involves synthesizing and testing a series of analogues to refine the structure. sci-hub.se For example, studies on related benzo[d]isothiazoles have shown that replacing the sulfur atom with oxygen or nitrogen can lead to less active compounds, highlighting the importance of the isothiazole (B42339) ring itself. sci-hub.se

In the development of antiproliferative agents, researchers have rationally designed new benzo[d]isothiazole hydrazones, identifying that a fragment like –CO–NH–N=CH–2-hydroxyphenyl is crucial for biological activity. ddg-pharmfac.net This suggests that specific hydrogen bonding patterns and the spatial arrangement of key functional groups are critical for the compound's interaction with its biological target. ddg-pharmfac.net The methoxy group at the 5-position in this compound is also a key point for modification, as its electronic and steric properties can significantly influence solubility, target binding, and metabolic stability.

Table 1: SAR Optimization Strategies for Benzo[d]isothiazole Derivatives This table summarizes general SAR principles observed in studies of benzo[d]isothiazole and related heterocyclic compounds.

Structural ModificationObserved Effect on Biological ActivityRationale / ExampleReference
Modification of the Heterocyclic CoreOften leads to significant changes in activity.Replacing the sulfur in the benzo[d]isothiazole ring with oxygen (benzo[d]isoxazole) or nitrogen (indazole) resulted in decreased agonist activity for the TRPM5 channel. sci-hub.se
Substitution at the 3-position (Amine Group)Crucial for creating diverse derivatives (e.g., hydrazones, Schiff bases) with varied activities.Formation of specific hydrazones from the amine group led to potent antiproliferative agents, with the nature of the appended group being critical for activity. ddg-pharmfac.net
Substitution on the Benzene RingModulates electronic properties, solubility, and steric interactions.The presence and position of groups like methoxy or halogens can enhance or decrease activity by influencing how the molecule fits into a biological target's binding site. researchgate.net
Introduction of Specific PharmacophoresCan introduce new interactions with the target, enhancing potency.Identifying a –CO−NH−N=CH−2-hydroxyphenyl fragment as important for antiproliferative activity suggests a specific pharmacophore model for future design. ddg-pharmfac.net

Design of Next-Generation Benzo[d]isothiazole-Based Compounds

Building on SAR insights, researchers are focused on designing next-generation compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The versatility of the this compound scaffold allows for its use in creating novel agents against a range of diseases, including drug-resistant cancers and infectious diseases. nih.gov

The development of new synthetic methods is a cornerstone of this effort, enabling the creation of previously inaccessible derivatives. arkat-usa.orgacs.org For example, new pathways allow for more rapid generation of diverse benzo[d]thiazole libraries, which can be analogously applied to their isothiazole cousins to accelerate drug discovery. acs.org Future designs may involve creating hybrid molecules that combine the benzo[d]isothiazole core with other pharmacologically active moieties or developing compounds that act on multiple biological targets simultaneously. dergipark.org.tr The design of potent and selective agonists for targets like the TRPM5 ion channel demonstrates a clear path from an initial screening hit to a refined, next-generation therapeutic candidate. sci-hub.se

Emerging Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens up numerous opportunities for interdisciplinary research. The convergence of synthetic organic chemistry, medicinal chemistry, computational modeling, and materials science is poised to unlock the full potential of this compound class.

One major opportunity lies in the integration of computational docking studies with organic synthesis. rsc.org By modeling how different derivatives of the benzo[d]isothiazole scaffold interact with the active sites of target proteins, researchers can more rationally design new compounds with a higher probability of success, saving time and resources.

Another emerging field is the development of chemical probes for biological research. The potential optical properties of these compounds could be harnessed to create fluorescent probes that allow for the visualization of specific biological processes or the tracking of drug molecules within cells. Furthermore, the intersection of materials science and medicine could lead to the development of drug-eluting materials or functionalized nanoparticles for targeted drug delivery, where the benzo[d]isothiazole derivative provides the therapeutic action.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm methoxy group integration and aromatic proton environments .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C8_8H8_8N2_2OS) .

How is the biological activity of this compound screened in vitro?

Q. Basic Screening Protocol

  • Cytotoxicity Assays : Tested against cancer cell lines (e.g., HeLa, MCF7) using MTT assays, with IC50_{50} values compared to halogenated analogs (e.g., 5-fluoro or bromo derivatives) .
  • Enzyme Inhibition : Kinetic studies on acetylcholinesterase or proteases quantify inhibition constants (KiK_i) via Lineweaver-Burk plots .

How can reaction conditions be optimized to enhance regioselectivity in methoxy-substituted isothiazole synthesis?

Q. Advanced Reaction Engineering

  • Catalyst Screening : Pd/C or CuI catalysts improve coupling efficiency in aryl methoxy substitutions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing byproducts .
  • DoE (Design of Experiments) : Multi-variable analysis identifies critical factors (e.g., temperature vs. reagent stoichiometry) .

What structure-activity relationships (SARs) differentiate this compound from halogenated analogs?

Q. Advanced SAR Analysis

  • Electron-Donating Methoxy Group : Enhances π-stacking in enzyme binding pockets compared to electron-withdrawing halogens (F, Br), improving inhibition potency against kinases .
  • Bioactivity Comparison : Methoxy derivatives show 2–3× higher selectivity for serotonin receptors over dopamine receptors compared to 5-chloro analogs .

What are the stability profiles of this compound under varying storage conditions?

Q. Advanced Stability Studies

  • Light Sensitivity : Degrades by 15% after 30 days under UV light; recommend amber vials and storage at 4°C .
  • Thermal Stability : Stable up to 150°C (TGA data), but hydrolyzes in aqueous buffers (pH < 3) via methoxy cleavage .

What mechanistic insights exist for this compound’s interaction with biological targets?

Q. Advanced Mechanistic Probes

  • Molecular Docking : Methoxy group forms hydrogen bonds with Thr286 in acetylcholinesterase, confirmed by mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with amyloid-beta peptides .

How does solubility impact formulation strategies for this compound in preclinical studies?

Q. Basic Solubility Profiling

  • Solvent Systems : Soluble in DMSO (>100 mg/mL) but limited in water (<0.1 mg/mL); use cyclodextrin-based nanoemulsions for in vivo delivery .
  • LogP Determination : Experimental logP = 1.8 (vs. predicted 1.5) indicates moderate lipophilicity .

What validated analytical methods ensure batch-to-batch consistency in research-grade this compound?

Q. Advanced Method Development

  • HPLC Validation : Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm); mobile phase: 0.1% TFA in acetonitrile/water (70:30); retention time = 6.2 min .
  • Forced Degradation Studies : Acid/alkali stress tests confirm method robustness for detecting impurities .

What in vivo models are suitable for evaluating this compound’s neuroprotective effects?

Q. Advanced In Vivo Protocols

  • Rodent Models : MPTP-induced Parkinson’s disease in mice (dose: 10 mg/kg, i.p.) with behavioral (rotarod) and biomarker (α-synuclein ELISA) endpoints .
  • Toxicokinetics : Plasma half-life (t1/2t_{1/2}) = 3.2 hours; metabolite profiling via LC-MS/MS identifies glucuronide conjugates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.